molecular formula C13H16N2 B14487788 N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine CAS No. 63487-23-0

N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine

Cat. No.: B14487788
CAS No.: 63487-23-0
M. Wt: 200.28 g/mol
InChI Key: FSOMKKIMERRUJY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to an ethanamine moiety, with two methyl groups on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of quinoline-2-carbaldehyde with N,N-dimethylamine in the presence of a reducing agent. This method typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(quinolin-2-yl)ethan-1-amine is unique due to its combination of the quinoline ring and the dimethylated ethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

63487-23-0

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N,N-dimethyl-2-quinolin-2-ylethanamine

InChI

InChI=1S/C13H16N2/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14-12/h3-8H,9-10H2,1-2H3

InChI Key

FSOMKKIMERRUJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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